Neophyl chloride

Description

Properties

IUPAC Name |

(1-chloro-2-methylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXXUUPUQXSUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027167 | |

| Record name | Neophyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-40-2 | |

| Record name | Neophyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neophyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neophyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neophyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-chloro-1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neophyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-1,1-dimethylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF6E0410NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of neophyl chloride

An In-depth Technical Guide to the Structure and Chemistry of Neophyl Chloride

Overview

This compound, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula C₁₀H₁₃Cl.[1][2] Its structure is notable for a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a chloromethyl group. This specific arrangement, a neopentyl-like structure, confers unusual reactivity, making it a subject of interest for organic chemists. Primarily, it serves as a precursor for organometallic reagents and as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[3]

A key feature of this compound is its resistance to standard nucleophilic substitution (Sₙ2) and β-hydride elimination reactions.[1] This behavior is a direct consequence of its sterically hindered structure, often referred to as the "neopentyl effect," which makes it a valuable substrate for studying reaction mechanisms and for syntheses where competing side reactions must be avoided.[1]

Molecular Structure and Identification

The structure of this compound consists of a benzene (B151609) ring attached to the quaternary β-carbon of a neopentyl chloride backbone. This substitution pattern results in a sterically congested molecule where the reactive C-Cl bond is shielded by the bulky tert-butyl-like group. The molecule is achiral.[4]

Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value |

| Preferred IUPAC Name | (1-chloro-2-methylpropan-2-yl)benzene[1][2] |

| Other Names | 1-Chloro-2-methyl-2-phenylpropane, (β-Chloro-tert-butyl)benzene, 2-Methyl-2-phenylpropyl chloride[2] |

| CAS Number | 515-40-2[2] |

| Molecular Formula | C₁₀H₁₃Cl[4] |

| SMILES | ClCC(c1ccccc1)(C)C |

| InChI Key | DNXXUUPUQXSUFH-UHFFFAOYSA-N[1][2] |

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[4][5] It is insoluble in water but soluble in common organic solvents.[5][6] Key physical and chemical properties are listed in Table 2.

| Property | Value |

| Molar Mass | 168.66 g/mol [1][2] |

| Appearance | Colorless to slightly yellow liquid |

| Density | 1.047 g/mL at 25 °C[6] |

| Boiling Point | 223 °C (433 K) at 760 mmHg (decomposes)[1][7] |

| 95-98 °C at 10 mmHg[8][6][7] | |

| Refractive Index (n²⁰/D) | 1.524[4][6] |

| Water Solubility | Insoluble[4][5] |

Structural and Spectroscopic Data

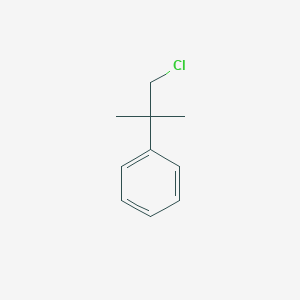

Caption: 2D structure of this compound.

Typical Bond Lengths and Angles

The following table summarizes expected bond lengths based on standard values for organic molecules.

| Bond | Type | Typical Length (pm) |

| C-C (aliphatic) | sp³-sp³ | 154[9] |

| C-C (aryl-alkyl) | sp²-sp³ | 151[9] |

| C=C (aromatic) | sp²-sp² | 139 |

| C-Cl | sp³-Cl | 179[9] |

| C-H (aliphatic) | sp³-H | 109 |

| C-H (aromatic) | sp²-H | 108 |

| Angle (tetrahedral) | C-C-C | ~109.5° |

| Angle (trigonal planar) | C-C-C (aryl) | ~120° |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data are summarized in Table 4.

| Technique | Data / Key Features |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H, Ar-H), δ ~3.6 ppm (s, 2H, -CH₂Cl), δ ~1.4 ppm (s, 6H, -C(CH₃)₂)[1][3] |

| ¹³C NMR (CDCl₃) | Aromatic carbons (4 signals), Quaternary C, -CH₂Cl carbon, Methyl carbons (2 equivalent)[3] |

| IR Spectroscopy (liquid film) | C-H stretch (aromatic & aliphatic), C=C stretch (aromatic ring), C-Cl stretch[2][3] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 168/170 (isotope pattern for Cl), Base peak typically at m/z 119 ([M-CH₂Cl]⁺)[2] |

Reactivity and the Neopentyl Effect

The most significant aspect of this compound's structure is its neopentyl arrangement, which sterically hinders the α-carbon (the CH₂Cl carbon). This makes a direct backside attack by a nucleophile, as required for an Sₙ2 reaction, extremely difficult.[6] Consequently, Sₙ2 reactions are highly unlikely. Furthermore, the β-carbon (the quaternary carbon) lacks hydrogen atoms, making β-hydride elimination impossible.[6]

Caption: Steric hindrance preventing Sₙ2 attack on this compound.

Applications in Organic Synthesis

Due to its unique reactivity profile, this compound is a valuable starting material for generating specific organometallic reagents where other isomeric halides might undergo unwanted side reactions.

Formation of Organometallic Reagents

This compound readily reacts with metals like lithium or magnesium to form neophyl lithium or the corresponding Grignard reagent, respectively.[8][6] These reagents are strong nucleophiles and bases used to form new carbon-carbon bonds.

Caption: Formation of Neophyl Lithium from this compound.

Experimental Protocols

The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction. The protocol described in Organic Syntheses provides a reliable method for its preparation on a laboratory scale.[5]

Synthesis of this compound via Electrophilic Aromatic Substitution

This procedure involves the reaction of benzene with methallyl chloride, using concentrated sulfuric acid as a catalyst.[5]

Materials:

-

Benzene (purified): 500 g (6.4 moles)

-

Methallyl chloride (redistilled): 201 g (2.22 moles)

-

Concentrated sulfuric acid: 34.6 g

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and a dropping funnel.

-

Charge the flask with 500 g of benzene and 34.6 g of concentrated sulfuric acid.

-

Cool the mixture to 20°C using a water bath.

-

While stirring vigorously, add 201 g of methallyl chloride dropwise over a period of 12 hours. Maintain the temperature at 20°C throughout the addition.

-

After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel.

-

Remove the lower sulfuric acid layer.

-

Wash the remaining benzene solution with four 200-mL portions of distilled water until the final washing is neutral to litmus.

-

Dry the colorless benzene solution with anhydrous sodium sulfate.

-

Filter the solution into a 1-liter distilling flask.

-

Remove the benzene by distillation under reduced pressure (approx. 45 mm).

-

Distill the liquid residue through a 40-cm Vigreux column under reduced pressure.

-

Collect the product fraction boiling at 97–98°C / 10 mm. The expected yield is 262–275 g (70–73%).[5]

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound(515-40-2) 1H NMR [m.chemicalbook.com]

- 2. This compound | C10H13Cl | CID 68191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound(515-40-2) IR Spectrum [chemicalbook.com]

- 8. This compound [drugfuture.com]

- 9. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

neophyl chloride chemical properties and physical data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, physical data, and reactive characteristics of neophyl chloride. The information is presented to support its application in research, particularly in the fields of organic synthesis and drug development.

Core Chemical Identity and Physical Properties

This compound, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound.[1] It is recognized for its unique reactivity profile, largely dictated by its sterically hindered neopentyl structure.[2]

Physical Data

The fundamental physical characteristics of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.

| Property | Value | Source |

| CAS Number | 515-40-2 | [1] |

| Molecular Formula | C₁₀H₁₃Cl | [1] |

| Molecular Weight | 168.66 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Boiling Point | 223 °C (433 °F; 496 K) | [2] |

| 95-96 °C at 10 mmHg | [4] | |

| Density | 1.047 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.524 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and benzene (B151609). | [3] |

| Flash Point | 198 °F (92 °C) | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key data from these analyses are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.34 - 7.21 | m | 5H | Aromatic protons (C₆H₅) |

| 3.61 | s | 2H | Methylene protons (-CH₂Cl) |

| 1.41 | s | 6H | Methyl protons (-C(CH₃)₂) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule. (Note: Specific chemical shift values were not explicitly available in the search results, but typical ranges are provided based on compound structure.)

| Chemical Shift (ppm) | Assignment |

| ~145 | Quaternary aromatic carbon |

| ~128 | Aromatic CH carbons |

| ~126 | Aromatic CH carbons |

| ~55 | Methylene carbon (-CH₂Cl) |

| ~40 | Quaternary alkyl carbon (-C(CH₃)₂) |

| ~29 | Methyl carbons (-C(CH₃)₂) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch |

| 1600, 1495 | Aromatic C=C stretch |

| 760, 700 | C-H out-of-plane bend (monosubstituted benzene) |

| 750-650 | C-Cl stretch |

Sample preparation: Liquid film[3]

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification.

| m/z | Relative Intensity | Possible Fragment |

| 168/170 | Base Peak (isotopic pattern) | [M]⁺ (Molecular ion) |

| 119 | High | [C₉H₁₁]⁺ (Loss of -CH₂Cl) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Chemical Properties and Reactivity

This compound is of significant interest to organic chemists due to its distinct substitution properties.[2] Its structure is characterized by a neopentyl halide framework, which is subject to the "neopentyl effect."[2] This steric hindrance around the reaction center makes a direct Sₙ2 nucleophilic substitution highly improbable, as the bulky tert-butyl group prevents the necessary backside attack on the α-carbon.[2]

Furthermore, β-hydride elimination is not a viable reaction pathway for neophyl derivatives because the β-carbon lacks hydrogen atoms.[2] These factors contribute to the stability of this compound and make it a valuable precursor for intermediates that are resistant to common substitution and elimination reactions.[2]

A primary application of this compound is in the formation of organometallic reagents. It readily reacts with lithium metal to form neophyl lithium, a versatile organolithium reagent.[2] Organolithium compounds are highly valued for their nucleophilic character and their ability to form new carbon-carbon bonds, for instance, in reactions with carbonyl compounds.[2]

Experimental Protocols

Synthesis of this compound

A well-established method for the large-scale preparation of this compound is the electrophilic aromatic substitution reaction between benzene and methallyl chloride, using sulfuric acid as a catalyst.[2]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Reactivity

The unique structural features of this compound dictate its chemical behavior, particularly its unreactivity in certain common reaction types while being a precursor for others.

Reactivity Profile of this compound

Caption: Reactivity pathways of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.[3]

References

IUPAC name and CAS number for neophyl chloride

An In-depth Technical Guide to Neophyl Chloride

Introduction

This compound, a halogenated organic compound, is a versatile reagent in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. Its unique structure, featuring a neopentyl-like framework, imparts unusual reactivity, particularly in nucleophilic substitution reactions, making it a subject of interest for organic chemists.[3]

Chemical Identity

-

Other Names: (Chloro-tert-butyl)benzene, 1-chloro-2-methyl-2-phenylpropane, (β-chloro-tert-butyl)benzene, (2-Chloro-1,1-dimethylethyl)benzene[3][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Cl | [1][2][3][4][5] |

| Molecular Weight | 168.66 g/mol | [1][3][5] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |

| Density | 1.047 g/cm³ at 25 °C | [3][7] |

| Boiling Point | 223 °C (decomposes); 97-98 °C at 10 mmHg | [3][5][7] |

| Refractive Index | nD20 1.5249 | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and benzene (B151609) | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common industrial preparation involves the electrophilic aromatic substitution of benzene with methallyl chloride.

Synthesis from Benzene and Methallyl Chloride

This widely used method involves the reaction of benzene with methallyl chloride using concentrated sulfuric acid as a catalyst.[3][5][8]

The following protocol is adapted from Organic Syntheses.[8]

Materials:

-

Benzene (purified): 500 g (570 ml, 6.4 moles)

-

Methallyl chloride (redistilled): 201 g (219 ml, 2.22 moles)

-

Concentrated sulfuric acid (sp. gr. 1.84): 34.6 g (18.8 ml)

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the benzene and concentrated sulfuric acid.

-

Cool the mixture to 20°C.

-

Add the methallyl chloride dropwise over a period of 12 hours, maintaining vigorous stirring and keeping the temperature at 20°C using a water bath.

-

After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel and remove the sulfuric acid layer.

-

Wash the remaining benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus. This will cause the amber color to disappear, leaving a colorless solution.[8]

-

Dry the benzene solution with anhydrous sodium sulfate.

-

Remove the benzene by distillation under a pressure of about 45 mm.

-

Pour the liquid residue into a 500-ml flask and distill through a 40-cm Vigreux column under reduced pressure.

-

Collect the this compound fraction boiling at 97–98°C /10 mm. The expected yield is 262–275 g (70–73%).[8]

Caption: Synthesis of this compound via Electrophilic Aromatic Substitution.

Other Synthetic Routes

-

From Neophyl Alcohol: this compound was first synthesized by Haller and Ramart via a nucleophilic substitution reaction of neophyl alcohol with thionyl chloride.[3]

-

Free Radical Halogenation: It can also be prepared by the free radical halogenation of tert-butylbenzene.[3]

Reactivity and Applications

This compound's reactivity is heavily influenced by the "neopentyl effect," where the bulky tert-butyl group sterically hinders Sₙ2 nucleophilic substitution at the α-carbon.[3] Additionally, the absence of β-hydrogens prevents β-hydride elimination reactions.[3] These characteristics make it a valuable precursor for intermediates that are resistant to common substitution and elimination pathways.[3]

Key Reactions and Applications:

-

Organometallic Reagents: It readily forms a Grignard reagent and can be used to prepare the versatile organolithium reagent, neophyl lithium, by reaction with lithium.[3][5]

-

Organic Synthesis: It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

-

Specific Syntheses: It is used in the synthesis of Phenyltin and can be an intermediate for medicines and spices.[9]

Safety Information

This compound is an irritant and requires careful handling.

| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statements | Reference |

| Skin Irritation | GHS07: Exclamation mark | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 | [1][3] |

| Eye Irritation | GHS07: Exclamation mark | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [1][3] |

| Respiratory Irritation | GHS07: Exclamation mark | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 | [1][3] |

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[1]

Conclusion

This compound is a significant chemical intermediate with unique reactivity due to its neopentyl structure. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 515-40-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H13Cl | CID 68191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. 1-Chloro-2-methyl-2-phenylpropane [webbook.nist.gov]

- 7. This compound | 515-40-2 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

synthesis of neophyl chloride from benzene and methallyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of neophyl chloride from benzene (B151609) and methallyl chloride. The primary method detailed is the Friedel-Crafts alkylation using sulfuric acid as a catalyst, a well-established and reliable procedure. This document includes a detailed experimental protocol, quantitative data on reaction yields and byproducts, and a thorough examination of the reaction mechanism.

Reaction Overview

The synthesis of this compound from benzene and methallyl chloride is a classic example of a Friedel-Crafts alkylation reaction.[1][2] In this electrophilic aromatic substitution reaction, the aromatic ring of benzene attacks a carbocation intermediate generated from methallyl chloride in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3][4] A key feature of this synthesis is the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation prior to alkylation.[2][3][5]

Reaction Mechanism and Signaling Pathway

The reaction proceeds through a series of steps involving the formation and rearrangement of a carbocation electrophile.

-

Protonation and Formation of the Primary Carbocation: Methallyl chloride is protonated by the sulfuric acid catalyst at the double bond, leading to the formation of a primary carbocation.

-

Carbocation Rearrangement: The less stable primary carbocation undergoes a 1,2-hydride shift, resulting in the formation of a more stable tertiary carbocation. This rearrangement is a critical step in determining the final product structure.

-

Electrophilic Aromatic Substitution: The electron-rich benzene ring acts as a nucleophile, attacking the tertiary carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Product Formation: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is also regenerated in this step.

Quantitative Data

The yield of this compound and the formation of byproducts are influenced by reaction conditions such as temperature and reaction time. The following table summarizes the available quantitative data.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Byproduct | Byproduct Yield (%) | Reference |

| H₂SO₄ | 20 | 24 (12h addition + 12h stirring) | 70-73 | p-Di(chloro-tert-butyl)benzene | 2.7 | [3] |

| H₂SO₄ | 10-15 | 2 (1h addition + 1h stirring) | 53 | Not specified | Not specified | [3] |

| H₂SO₄ | Not specified | Not specified | 68 | Not specified | Not specified | [6] |

Experimental Protocol

The following is a detailed experimental protocol adapted from the procedure published in Organic Syntheses.[3]

Materials and Equipment

-

Benzene (purified and dried)

-

Methallyl chloride (redistilled)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Anhydrous sodium sulfate

-

2 L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Water bath

-

1 L separatory funnel

-

Distillation apparatus with a 40-cm Vigreux column

Procedure

-

Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 mL, 6.4 moles) of purified benzene and 34.6 g (18.8 mL) of concentrated sulfuric acid.

-

Temperature Control: Cool the mixture to 20°C using a water bath.

-

Addition of Methallyl Chloride: Add 201 g (219 mL, 2.22 moles) of methallyl chloride dropwise over a period of 12 hours. Maintain vigorous stirring and a constant temperature of 20°C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours at 20°C.

-

Workup - Acid Removal: Transfer the reaction mixture to a 1 L separatory funnel and remove the lower sulfuric acid layer.

-

Workup - Washing: Wash the remaining benzene solution with four 200 mL portions of distilled water. The final washing should be neutral to litmus (B1172312) to ensure complete removal of the acid. The solution should become colorless.

-

Drying: Dry the benzene solution with anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and transfer the solution to a 1 L distilling flask. Remove the benzene by distillation under reduced pressure (approximately 45 mm).

-

Purification: Transfer the liquid residue to a 500 mL flask and distill it through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C/10 mm.

Isolation of Byproduct

The residue remaining in the distilling flask after the purification of this compound can be treated to isolate the byproduct, p-di(chloro-tert-butyl)benzene.[3]

-

Dissolve the residue in ether.

-

Treat with activated carbon.

-

Evaporate the ether.

-

Recrystallize the resulting solid from approximately 25 mL of 95% ethanol.

Experimental Workflow

The following diagram illustrates the workflow of the experimental protocol.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Effect of Low Temperature on Chlorophyll Biosynthesis and Chloroplast Biogenesis of Rice Seedlings during Greening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US4298542A - Neophyl manganese chloride - Google Patents [patents.google.com]

Synthesis of Neophyl Chloride via Electrophilic Aromatic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of neophyl chloride, also known as (1-chloro-2-methylpropan-2-yl)benzene. While other synthesis routes exist, this document focuses on the Friedel-Crafts alkylation approach, a cornerstone of aromatic chemistry.

Introduction

This compound is a halogenated organic compound with significant applications in organic synthesis, particularly in the formation of organolithium reagents.[1] Its structure, featuring a quaternary benzylic carbon, imparts unique reactivity and makes it a valuable building block in the synthesis of complex molecules. The synthesis of this compound can be efficiently achieved through an electrophilic aromatic substitution reaction between benzene (B151609) and methallyl chloride, catalyzed by a strong acid like sulfuric acid.[1][2] This guide will elucidate the mechanism, provide experimental protocols, and present relevant data for this synthesis.

The Electrophilic Aromatic Substitution Mechanism

The synthesis of this compound from benzene and methallyl chloride is a classic example of a Friedel-Crafts alkylation, a fundamental type of electrophilic aromatic substitution.[3][4] The overall reaction is as follows:

C₆H₆ + CH₂(Cl)C(CH₃)=CH₂ → C₆H₅C(CH₃)₂CH₂Cl

The mechanism proceeds through several key steps:

-

Generation of the Electrophile: The strong acid catalyst, in this case, sulfuric acid, protonates the methallyl chloride. This leads to the formation of a tertiary carbocation, which is the active electrophile. The formation of a stable tertiary carbocation is a crucial driving force for this reaction.

-

Nucleophilic Attack by Benzene: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the tertiary carbocation.[5][6] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7]

-

Rearrangement (Intramolecular Hydride Shift): A key feature of many Friedel-Crafts alkylations is the potential for carbocation rearrangements to form a more stable carbocation.[8][9][10][11] In this specific mechanism, the initially formed tertiary carbocation is already quite stable.

-

Deprotonation and Re-aromatization: A base (in this case, likely the bisulfate ion) removes a proton from the carbon atom of the benzene ring that is bonded to the alkyl group. This restores the aromaticity of the ring and yields the final product, this compound.[6]

Key Considerations for Friedel-Crafts Alkylation:

-

Catalyst: Strong Lewis acids like AlCl₃ or strong protic acids like H₂SO₄ are typically required to generate the carbocation electrophile.[5][10]

-

Carbocation Rearrangements: Primary and secondary carbocations are prone to rearrange to more stable secondary or tertiary carbocations through hydride or alkyl shifts.[8][9][10][11] This can lead to a mixture of products and is a significant limitation of Friedel-Crafts alkylation.[9][10]

-

Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material.[9][12] This can lead to multiple alkylations, a common side reaction.[5][12]

-

Substrate Limitations: Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing certain substituents like amines that react with the Lewis acid catalyst.[8][9][10]

Experimental Protocol for this compound Synthesis

The following protocol is based on a well-established procedure for the sulfuric acid-catalyzed alkylation of benzene with methallyl chloride.[2]

Materials and Equipment:

-

Three-necked flask (2 L)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Water bath

-

Separatory funnel (1 L)

-

Distillation apparatus with a Vigreux column

-

Benzene (purified)

-

Methallyl chloride (redistilled)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 g (570 ml, 6.4 moles) of purified benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.

-

Cool the mixture to 20°C using a water bath.

-

With vigorous stirring, add 201 g (219 ml, 2.22 moles) of redistilled methallyl chloride dropwise over a period of 12 hours. Maintain the temperature at 20°C throughout the addition.

-

After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours.

-

Transfer the reaction mixture to a 1 L separatory funnel and remove the lower sulfuric acid layer.

-

Wash the benzene solution with four 200 ml portions of distilled water. The solution should become colorless.

-

Dry the benzene solution with anhydrous sodium sulfate.

-

Remove the benzene by distillation under reduced pressure (approximately 45 mm).

-

Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C/10 mm.

Data Presentation

Table 1: Reactant and Product Properties [1][2][13]

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D^20) |

| Benzene | 78.11 | 80.1 | 0.876 | 1.5011 |

| Methallyl Chloride | 90.55 | 71-72 | 0.918 | 1.4274 |

| This compound | 168.66 | 223 (atm), 97-98 (10 mm) | 1.047 | 1.5250 |

Table 2: Typical Reaction Yield and Conditions [2]

| Parameter | Value |

| Reactant Ratio (Benzene:Methallyl Chloride) | ~2.9 : 1 (molar) |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | 20°C |

| Reaction Time | 24 hours (12h addition + 12h stirring) |

| Yield | 70-73% |

Visualizations

Diagram 1: Overall Reaction Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. guidechem.com [guidechem.com]

Neophyl Chloride: A Technical Overview of its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with significant applications in organic synthesis.[1] Its unique neopentyl structure, which sterically hinders common SN2 nucleophilic substitution reactions, makes it a valuable precursor for creating specific organometallic reagents and other chemical intermediates.[1] This guide provides an in-depth look at the molecular characteristics of this compound and a detailed protocol for its synthesis.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₁₀H₁₃Cl[1][2][3][4] |

| Molecular Weight | 168.66 g/mol [2][5][4] |

| CAS Number | 515-40-2[1][3][4] |

| Appearance | Colorless liquid[1][3] |

| Density | 1.047 g/cm³ at 25 °C[1][2] |

| Boiling Point | 95-96 °C at 10 mmHg[2] |

| Solubility | Insoluble in water; soluble in organic solvents such as ether and benzene (B151609).[1][3] |

| Synonyms | 1-Chloro-2-methyl-2-phenylpropane, (2-Chloro-1,1-dimethylethyl)benzene, (Chloro-tert-butyl)benzene[1][5] |

Synthesis of this compound

This compound can be prepared through several methods, including the reaction of neophyl alcohol with thionyl chloride and the free-radical halogenation of tert-butylbenzene.[1] However, a common and scalable method involves the electrophilic aromatic substitution reaction between benzene and methallyl chloride, using sulfuric acid as a catalyst.[1][6]

Experimental Protocol: Synthesis from Benzene and Methallyl Chloride

This protocol is adapted from established organic synthesis procedures.[6][7]

Materials:

-

Benzene (purified)

-

Methallyl chloride (redistilled)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Anhydrous sodium sulfate (B86663)

-

Distilled water

Equipment:

-

Three-necked flask (2 L)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Water bath

-

Distillation apparatus with a Vigreux column

Procedure:

-

Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 g (570 ml) of benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.[6]

-

Addition of Reactant: Cool the mixture to 20°C using a water bath. While maintaining vigorous stirring, add 201 g (219 ml) of methallyl chloride dropwise via the dropping funnel over a period of 12 hours.[6] The temperature should be kept constant at 20°C throughout the addition.[6]

-

Reaction Quenching and Washing: After the addition is complete, transfer the reaction mixture to a separatory funnel. Wash the mixture thoroughly with several portions of distilled water until the aqueous layer is neutral to litmus.[6] This step is crucial to remove all residual sulfuric acid.[6]

-

Drying: Dry the resulting benzene solution with anhydrous sodium sulfate.[6]

-

Purification:

-

Filter the solution to remove the sodium sulfate and transfer it to a 1-liter distilling flask.

-

Remove the benzene by distillation under a reduced pressure of approximately 45 mm.[6]

-

Transfer the liquid residue to a 500-ml flask and distill it through a 40-cm Vigreux column under reduced pressure.[6]

-

-

Product Collection: Collect the fraction boiling at 97–98°C / 10 mm.[6] The expected yield of this compound is approximately 70–73%.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from benzene and methallyl chloride.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 515-40-2 [chemicalbook.com]

- 5. This compound | C10H13Cl | CID 68191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Stability and Reactivity Profile of Neophyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophyl chloride, systematically named (2-chloro-1,1-dimethylethyl)benzene, is a halogenated organic compound with a unique structural architecture that imparts a distinctive stability and reactivity profile. Its neopentyl-like structure, characterized by a quaternary carbon atom adjacent to the chloromethyl group, renders it sterically hindered and resistant to classical bimolecular substitution and elimination reactions. This guide provides a comprehensive overview of the stability and reactivity of this compound, including quantitative kinetic data, detailed experimental protocols, and mechanistic insights into its characteristic rearrangement reactions. This information is of particular value to researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this compound as a synthetic intermediate or seek to understand its behavior in complex chemical environments.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] It is insoluble in water but soluble in common organic solvents such as benzene (B151609) and ether.[1] Its stability is notable; it is stable at room temperature in closed containers under normal storage and handling conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2-Chloro-1,1-dimethylethyl)benzene | [2] |

| CAS Number | 515-40-2 | [2] |

| Molecular Formula | C₁₀H₁₃Cl | [2] |

| Molecular Weight | 168.66 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 97-98 °C at 10 mmHg | [3] |

| Density | 1.047 g/cm³ | [4] |

| Refractive Index (n_D^20) | 1.5250 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Stability Profile

This compound's stability is largely attributed to its steric hindrance. The bulky tert-butyl group adjacent to the primary chloride significantly impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.[4] Furthermore, the absence of hydrogen atoms on the β-carbon atom prevents bimolecular elimination (E2) reactions from occurring.[4]

Decomposition of this compound is not typically observed under standard laboratory conditions. It is stable to storage at room temperature, though it should be kept in a tightly sealed container to prevent potential slow hydrolysis from atmospheric moisture over extended periods.

Reactivity Profile

The reactivity of this compound is dominated by unimolecular processes that proceed through a carbocation intermediate. Due to the inherent instability of the initially formed primary carbocation, its reactions are characterized by rapid and fascinating molecular rearrangements.

Solvolysis: An Anchimerically Assisted SN1 Reaction

The solvolysis of this compound is a classic example of an SN1 reaction that proceeds with significant neighboring group participation (anchimeric assistance) from the adjacent phenyl group. The reaction is initiated by the slow ionization of the C-Cl bond to form a primary carbocation. However, this unstable intermediate is immediately stabilized by the participation of the phenyl ring, leading to a phenonium ion intermediate. This is followed by a rapid rearrangement and subsequent reaction with the solvent.

The overall solvolysis rate is a measure of the ionization rate constant.[5] The kinetics of solvolysis of this compound have been extensively studied in a variety of solvent systems. The first-order rate constants and activation parameters are summarized in the tables below, based on the seminal work of Fainberg and Winstein.

Table 2: First-Order Rate Constants (k × 10⁵ s⁻¹) for the Solvolysis of this compound in Various Solvents

| Solvent | 25.0 °C | 50.0 °C | 75.0 °C |

| 80% Ethanol (B145695) | 0.0117 | 0.243 | 3.89 |

| 70% Ethanol | 0.0355 | 0.658 | 9.42 |

| 60% Ethanol | 0.107 | 1.78 | 22.9 |

| 50% Ethanol | 0.316 | 4.68 | 53.7 |

| 40% Ethanol | 0.945 | 12.3 | 126 |

| 30% Ethanol | 2.82 | 32.7 | - |

| 80% Acetone (B3395972) | 0.00347 | 0.0851 | 1.57 |

| 70% Acetone | 0.0158 | 0.342 | 5.53 |

| 60% Acetone | 0.0718 | 1.34 | 18.8 |

| 50% Acetone | 0.355 | 5.50 | 63.1 |

| Formic Acid | 13.8 | 162 | - |

| Acetic Acid | 0.00204 | 0.0631 | 1.38 |

Data extracted from Fainberg, A. H.; Winstein, S. J. Am. Chem. Soc. 1957, 79 (7), 1597–1602.

Table 3: Activation Parameters for the Solvolysis of this compound

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·deg) |

| 80% Ethanol | 25.4 | -7.7 |

| 70% Ethanol | 24.4 | -8.9 |

| 60% Ethanol | 23.4 | -10.1 |

| 50% Ethanol | 22.4 | -11.2 |

| 40% Ethanol | 21.4 | -12.4 |

| 30% Ethanol | 20.4 | -13.6 |

| 80% Acetone | 26.5 | -8.6 |

| 70% Acetone | 25.3 | -9.9 |

| 60% Acetone | 24.1 | -11.2 |

| 50% Acetone | 22.8 | -12.5 |

| Formic Acid | 21.6 | -4.8 |

| Acetic Acid | 26.3 | -12.1 |

Data extracted from Fainberg, A. H.; Winstein, S. J. Am. Chem. Soc. 1957, 79 (7), 1597–1602.

The following diagram illustrates the solvolysis pathway of this compound, highlighting the key rearrangement step.

Reaction with Lewis Acids: Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an alkylating agent in Friedel-Crafts reactions. The reaction with benzene does not yield the direct substitution product, but rather the rearranged product, 2-methyl-2-phenylpropane (tert-butylbenzene). This is a consequence of the rearrangement of the initially formed primary carbocation to the more stable tertiary carbocation.

The logical flow of this reaction is depicted in the diagram below.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, neophylmagnesium chloride.[6] This organometallic compound is a valuable synthetic intermediate, serving as a potent nucleophile and strong base.

The workflow for the preparation of neophylmagnesium chloride is shown below.

The resulting Grignard reagent can participate in a wide range of subsequent reactions, such as nucleophilic addition to carbonyl compounds.

Reactions with Strong Bases

Due to the absence of β-hydrogens, this compound does not undergo the typical E2 elimination reaction with strong bases. However, under forcing conditions with very strong bases like sodium amide (NaNH₂), intramolecular C-H insertion can occur, leading to the formation of cyclic products. For instance, the reaction of neopentyl chloride (a close structural analog) with sodium amide is known to produce 1,1-dimethylcyclopropane. A similar outcome can be anticipated for this compound, potentially yielding 1-phenyl-1-methylcyclopropane.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[3]

Materials:

-

Benzene (purified)

-

Methallyl chloride

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Distilled water

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Water bath

-

1-L separatory funnel

-

Distillation apparatus with a Vigreux column

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 570 mL (6.4 moles) of purified benzene and 18.8 mL of concentrated sulfuric acid.

-

Cool the mixture to 20 °C using a water bath.

-

Add 219 mL (2.22 moles) of methallyl chloride dropwise over a period of 12 hours while maintaining vigorous stirring and a temperature of 20 °C.

-

Continue stirring the amber-colored mixture for an additional 12 hours at the same temperature.

-

Transfer the reaction mixture to a 1-L separatory funnel and remove the lower sulfuric acid layer.

-

Wash the remaining benzene solution with four 200-mL portions of distilled water. The solution should become colorless.

-

Dry the benzene solution with anhydrous sodium sulfate.

-

Remove the benzene by distillation under reduced pressure (approximately 45 mmHg).

-

Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98 °C / 10 mmHg. The expected yield is 70–73%.

Kinetic Study of this compound Solvolysis

This protocol is a general method for studying SN1 solvolysis kinetics and can be adapted for this compound.

Materials:

-

This compound

-

Aqueous ethanol or acetone solutions of varying compositions

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

-

Phenolphthalein or other suitable indicator

-

Volumetric flasks, pipettes, and burette

-

Constant temperature bath

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) of known concentration (e.g., 0.1 M).

-

Prepare the desired solvent mixtures (e.g., 80% ethanol/20% water by volume).

-

Place a known volume of the solvent mixture in a reaction flask and allow it to equilibrate to the desired temperature in a constant temperature bath.

-

To start the reaction, inject a small, known volume of the this compound stock solution into the reaction flask with vigorous stirring. Start a timer immediately.

-

At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a non-reactive solvent (e.g., cold acetone).

-

Titrate the liberated HCl in the quenched aliquot with the standardized sodium hydroxide solution using an indicator.

-

The concentration of this compound remaining at time t can be calculated from the amount of HCl produced.

-

Plot ln([this compound]t / [this compound]₀) versus time. The slope of the resulting straight line is the negative of the first-order rate constant (-k).

-

Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Arrhenius and Eyring equations.

Formation of Neophylmagnesium Chloride (Grignard Reagent)

This is a general procedure for Grignard reagent formation that can be applied to this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

Procedure:

-

Place magnesium turnings in the flame-dried three-necked flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey to black solution is the neophylmagnesium chloride Grignard reagent, which can be used in subsequent reactions.

Conclusion

This compound presents a fascinating case study in organic reactivity, where steric hindrance and the absence of β-hydrogens shut down common bimolecular reaction pathways, favoring instead unimolecular reactions characterized by anchimeric assistance and carbocation rearrangements. Its stability under normal conditions, coupled with its predictable, albeit complex, reactivity, makes it a valuable substrate in mechanistic studies and a potentially useful building block in organic synthesis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and professionals working with this unique molecule, enabling them to better predict its behavior and harness its synthetic potential.

References

An In-depth Technical Guide to the Core Reactions of Neophyl Chloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophyl chloride, (1-chloro-2-methyl-2-phenylpropane), is a sterically hindered primary alkyl halide that exhibits unique reactivity in organic synthesis. Its structure, which features a quaternary carbon atom beta to the chlorine, sterically impedes bimolecular nucleophilic substitution (SN2) and standard bimolecular elimination (E2) reactions. This guide provides a comprehensive overview of the key reactions involving this compound, including its synthesis, unimolecular nucleophilic substitution (SN1) with rearrangement, organometallic compound formation, and reactions with strong bases. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is a colorless to slightly yellow liquid primarily utilized as a reagent and intermediate in organic synthesis.[1] Its neopentyl-like structure, specifically the presence of a bulky tert-butyl group attached to the alpha-carbon bearing the phenyl ring, is the source of its distinct chemical behavior. This steric hindrance makes backside attack required for SN2 reactions highly unfavorable.[2] Additionally, the absence of hydrogen atoms on the beta-carbon precludes the typical β-hydride elimination pathway seen in E2 reactions.[2] Consequently, this compound serves as an excellent substrate for studying unimolecular reaction mechanisms and is a precursor to intermediates that are resistant to common substitution and elimination pathways.[2]

Synthesis of this compound

This compound is commonly synthesized via the electrophilic aromatic substitution of benzene (B151609) with methallyl chloride, catalyzed by a strong acid such as sulfuric acid.[2]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Benzene[1]

Materials:

-

Benzene (purified by washing with concentrated sulfuric acid and dried)

-

Methallyl chloride (redistilled commercial sample)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Anhydrous sodium sulfate

-

Distilled water

-

Ether

-

Activated carbon

-

95% Ethanol

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 500 g (6.4 moles) of benzene and 34.6 g of concentrated sulfuric acid are placed.

-

The mixture is brought to 20°C.

-

201 g (2.22 moles) of methallyl chloride is added dropwise over 12 hours, maintaining vigorous stirring and a temperature of 20°C with a water bath.

-

The mixture is stirred for an additional 12 hours.

-

The reaction mixture is transferred to a separatory funnel, and the sulfuric acid layer is removed.

-

The benzene layer is washed with four 200-ml portions of distilled water until the washings are neutral to litmus.

-

The benzene solution is dried with anhydrous sodium sulfate.

-

Benzene is removed by distillation under reduced pressure (approx. 45 mm).

-

The liquid residue is distilled through a 40-cm Vigreux column under reduced pressure. The fraction boiling at 97–98°C /10 mm is collected as this compound.

Yield: 262–275 g (70–73%).[1] A byproduct, p-di(chloro-tert-butyl)benzene, can be isolated from the distillation residue.[1]

Synthesis Data

| Parameter | Value | Reference |

| Reactants | Benzene, Methallyl Chloride | [1] |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Temperature | 20°C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 70–73% | [1] |

| Alternate Condition (10-15°C, 2 hr) | 53% | [1] |

Unimolecular Nucleophilic Substitution (SN1) and Rearrangement

Under solvolytic conditions, this compound undergoes ionization to form a primary carbocation. This highly unstable intermediate rapidly rearranges to a more stable tertiary carbocation via a 1,2-phenyl shift (a Wagner-Meerwein rearrangement). The tertiary carbocation then reacts with the nucleophilic solvent to give the final substitution and elimination products.[3] The solvolysis of this compound proceeds predominantly through an anchimerically assisted ionization involving aryl participation.[1]

Mechanism of SN1 Reaction with Rearrangement

The reaction proceeds through the formation of a primary carbocation, which is the rate-determining step. This is followed by a rapid rearrangement to a tertiary carbocation and subsequent reaction with a nucleophile.

Caption: SN1 reaction pathway of this compound with rearrangement.

Solvolysis Rate Data

The first-order rate constants for the solvolysis of this compound have been determined in a variety of solvent mixtures. The following table summarizes some of this data, demonstrating the influence of solvent polarity on the reaction rate.

| Solvent (Volume %) | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |

| 100% EtOH | 50.0 | 1.35 x 10⁻⁷ | [1] |

| 80% EtOH - 20% H₂O | 50.0 | 1.16 x 10⁻⁵ | [1] |

| 100% MeOH | 50.0 | 6.13 x 10⁻⁷ | [1] |

| 100% AcOH | 50.0 | 2.19 x 10⁻⁶ | [1] |

| 50% AcOH - 50% HCOOH | 50.0 | 5.31 x 10⁻⁴ | [1] |

Formation of Organometallic Reagents

This compound is a useful precursor for the synthesis of organometallic reagents, such as Grignard and organolithium compounds.

Grignard Reagent Formation

This compound reacts with magnesium to form neophylmagnesium chloride. This Grignard reagent can then be used in various carbon-carbon bond-forming reactions.

Materials:

-

Magnesium turnings

-

This compound

-

Diethyl ether (anhydrous)

-

Iodine crystal (for initiation)

-

Manganese chloride (MnCl₂)

-

Propionyl chloride

-

10% Acetic acid

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a one-liter three-neck reaction flask equipped with a thermometer, reflux condenser, and addition funnel, place 12 g (0.5 moles) of magnesium in 200 ml of diethyl ether.

-

Prepare a solution of 85 g (0.5 moles) of this compound in 100 ml of diethyl ether.

-

Add 10% of the this compound solution to the magnesium suspension. Initiate the reaction with a crystal of iodine.

-

Once the reaction commences, add the remaining this compound solution over two hours at a gentle reflux.

-

After the addition is complete, reflux the mixture for one hour.

-

Cool the reaction mixture to -10°C and slowly add 63 g of manganese chloride in small portions.

-

Stir the mixture for 2 hours at -10°C to 0°C.

-

Add 51 g of propionyl chloride over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to 50°C and the diethyl ether to evaporate.

-

Add 300 cc of 10% acetic acid at 10°C.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium carbonate solution until the pH is 7, followed by washing with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the product.

Caption: Workflow for the formation of neophyl Grignard reagent and subsequent reaction.

Organolithium Reagent Formation

This compound reacts with lithium metal to produce neophyl lithium. Interestingly, this reaction is accompanied by a rearrangement, yielding a mixture of 2-methyl-2-phenylpropyl-lithium and the rearranged 1,1-dimethyl-2-phenylethyl-lithium. This is attributed to the formation of a neophyl radical intermediate which can undergo a 1,2-phenyl shift before being reduced to the organolithium species.[2]

Materials:

-

This compound

-

Lithium metal (containing ~0.05% Na)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl iodide (for initiation)

-

Dry ice (for carbonation)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, initiate the reaction of this compound (using ~5% of the total amount) with lithium metal in THF at -10°C using a small portion of methyl iodide.

-

After 1 hour, cool the reaction to -65°C.

-

Add the remaining this compound and stir vigorously for approximately 4 hours at -65°C.

-

For product analysis, the reaction mixture can be carbonated by pouring it over crushed dry ice.

Product Distribution (after carbonation): [2]

-

3-Methyl-3-phenylbutanoic acid (from unrearranged organolithium): ~71%

-

2,2-Dimethyl-3-phenylpropanoic acid (from rearranged organolithium): ~3.3%

-

t-Butylbenzene: ~6.4%

-

Isobutylbenzene: ~2.9%

Reactions with Strong Bases

While lacking β-hydrogens for a standard E2 elimination, this compound can react with very strong, bulky bases like potassium tert-butoxide. The mechanism is thought to proceed via an E1cB-like pathway, where the strong base deprotonates one of the methyl groups on the quaternary carbon to form a carbanion. This carbanion is stabilized by the adjacent phenyl ring. Subsequent elimination of the chloride ion leads to the formation of an alkene.[4][5]

Proposed Mechanism of Elimination with a Strong Base

Caption: Proposed E1cB-like mechanism for the elimination of this compound.

Free Radical Reactions

The neophyl radical, which can be generated from this compound, is known to undergo a characteristic 1,2-phenyl migration, known as the neophyl rearrangement. This rearrangement serves as a radical clock in mechanistic studies.[6]

Mechanism of Neophyl Radical Rearrangement

The neophyl radical rearranges to the more stable 1,1-dimethyl-2-phenylethyl radical through a spirocyclic transition state.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Phenyl migration during reaction of this compound with lithium - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. t BuOK-triggered bond formation reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04242C [pubs.rsc.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. researchgate.net [researchgate.net]

The Historical Synthesis of Neophyl Chloride: A Technical Retrospective on the Haller and Ramart Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical synthesis of neophyl chloride as first described by Albin Haller and Rose Ramart in 1922. This seminal work laid the foundation for the preparation of this sterically hindered alkyl halide, a compound that has since become a valuable building block in organic synthesis, particularly in the formation of organometallic reagents. This document provides a detailed examination of the original synthetic route, including a plausible reconstruction of the experimental protocols, alongside a summary of a more modern, large-scale preparation for comparative purposes.

Core Synthesis and Precursor Preparation

The original synthesis of this compound reported by Haller and Ramart involves a two-step process, starting with the formation of neophyl alcohol, which is then chlorinated.

Step 1: Synthesis of Neophyl Alcohol

While the 1922 publication focuses on the chlorination step, the synthesis of the precursor, neophyl alcohol (2,2-dimethyl-2-phenylethan-1-ol), was a critical prerequisite. At the time, a common and effective method for the formation of primary alcohols was the reaction of a Grignard reagent with formaldehyde. It is highly probable that Haller and Ramart, or their contemporaries, would have employed such a method. This would involve the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with formaldehyde.

Step 2: Chlorination of Neophyl Alcohol

The key step in the Haller and Ramart synthesis is the conversion of neophyl alcohol to this compound. This was achieved through the use of thionyl chloride (SOCl₂), a common and efficient reagent for this transformation.[1] The reaction proceeds via a nucleophilic substitution mechanism.

Quantitative Data Summary

For a comprehensive understanding, the following tables summarize the quantitative data for both the historical synthesis of neophyl alcohol and this compound, as well as a widely used modern alternative synthesis of this compound.

Table 1: Representative Historical Synthesis of Neophyl Alcohol via Grignard Reaction

| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass | Notes |

| 1-Bromo-4-(tert-butyl)benzene | 213.12 | 1.22 | ~0.1 | ~21.3 g | Starting material for Grignard reagent |

| Magnesium Turnings | 24.31 | - | ~0.12 | ~2.9 g | Excess to ensure full reaction |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | ~100 mL | Solvent for Grignard reaction |

| Paraformaldehyde | (CH₂O)n | - | ~0.15 | ~4.5 g | Source of formaldehyde |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 | - | q.s. | For workup |

| Yield | - | - | - | - | Typically moderate to good for Grignard reactions |

Table 2: Historical Synthesis of this compound by Haller and Ramart (Representative Protocol)

| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass | Notes |

| Neophyl Alcohol | 150.22 | - | ~0.1 | ~15.0 g | Starting material |

| Thionyl Chloride | 118.97 | 1.636 | ~0.12 | ~8.7 mL (~14.3 g) | Chlorinating agent, used in slight excess |

| Pyridine (B92270) (optional) | 79.10 | 0.982 | - | ~1 mL | As a base to neutralize HCl |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | ~50 mL | Solvent |

| Yield | - | - | - | - | Not explicitly stated in available sources |

Table 3: Modern Large-Scale Synthesis of this compound

| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass | Notes |

| Benzene | 78.11 | 0.876 | 6.4 | 570 mL (500 g) | Reactant and solvent |

| Methallyl Chloride | 90.55 | 0.925 | 2.22 | 219 mL (201 g) | Reactant |

| Sulfuric Acid (conc.) | 98.08 | 1.84 | - | 18.8 mL (34.6 g) | Catalyst |

| Temperature | - | - | - | 20°C | Reaction condition |

| Reaction Time | - | - | - | 12 hours | - |

| Yield | - | - | - | 70-73% | Based on methallyl chloride |

| Product Boiling Point | - | - | - | 97-98°C / 10 mm Hg | - |

Experimental Protocols

Protocol 1: Representative Historical Synthesis of Neophyl Alcohol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-(tert-butyl)benzene in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: The flask containing the Grignard reagent is cooled in an ice bath. Paraformaldehyde is added in small portions to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

-

Workup: After the addition of paraformaldehyde is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and finally with brine. The solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude neophyl alcohol can be purified by vacuum distillation.

Protocol 2: Historical Synthesis of this compound (Haller and Ramart)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of neophyl alcohol in anhydrous diethyl ether.

-

Chlorination: Thionyl chloride is added dropwise to the stirred solution of neophyl alcohol at room temperature. If pyridine is used, it is added prior to the thionyl chloride. The reaction mixture is then gently refluxed for one to two hours. The reaction produces sulfur dioxide and hydrogen chloride as gaseous byproducts, so it must be performed in a well-ventilated fume hood.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride and the solvent are removed by distillation.

-

Purification: The crude this compound is then purified by vacuum distillation.

Visualizing the Synthesis

Diagram 1: Synthesis of Neophyl Alcohol via Grignard Reaction

Caption: Reaction pathway for the synthesis of neophyl alcohol.

Diagram 2: Haller and Ramart Synthesis of this compound

Caption: Chlorination of neophyl alcohol to form this compound.

Conclusion

The synthesis of this compound by Haller and Ramart represents a classic example of early 20th-century organic synthesis. While modern methods offer higher yields and scalability, the original two-step approach involving a Grignard reaction followed by chlorination with thionyl chloride remains a fundamentally sound and instructive piece of chemical history. This guide provides researchers and professionals with a detailed look into this historical method, offering both context and practical, albeit reconstructed, experimental insight.

References

understanding the neopentyl effect in neophyl chloride reactions

An In-depth Technical Guide on the Neopentyl Effect in Neophyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the neopentyl effect, with a specific focus on its influence on the reaction mechanisms of this compound. This document delves into the steric and electronic factors that govern the reactivity of this unique substrate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to the Neopentyl Effect

The neopentyl effect is a chemical phenomenon primarily driven by steric hindrance that significantly retards nucleophilic substitution reactions at a carbon atom bearing a neopentyl group. A neopentyl group consists of a quaternary carbon atom adjacent to the reaction center (α-carbon). In the case of this compound, the structure is C₆H₅C(CH₃)₂CH₂Cl, which is a neopentyl-type halide.[1] The bulky tert-butyl group on the β-carbon sterically shields the α-carbon, making backside attack by a nucleophile, a prerequisite for the S_N_2 mechanism, extremely difficult.[1][2][3] Consequently, neopentyl halides are exceptionally unreactive in S_N_2 reactions.[4]

The Impact of the Neopentyl Effect on S_N_2 Reactions

The bimolecular nucleophilic substitution (S_N_2) reaction mechanism involves a concerted process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. The extreme steric bulk of the neopentyl group in this compound creates a significant barrier to this backside attack.[5] No stable conformation of the molecule allows a nucleophile to approach the α-carbon for an S_N_2 reaction.[1]

Caption: Steric hindrance in the S_N_2 reaction of this compound.

Quantitative Data: Relative S_N_2 Reaction Rates

The steric hindrance of the neopentyl group leads to a drastic reduction in the rate of S_N_2 reactions. The following table compares the relative rates of S_N_2 reactions for various alkyl bromides with a given nucleophile.

| Alkyl Bromide | Structure | Relative Rate |

| Methyl bromide | CH₃Br | ~3,000,000 |

| Ethyl bromide | CH₃CH₂Br | ~40,000 |

| n-Propyl bromide | CH₃CH₂CH₂Br | ~10,000 |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | ~1,000 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | 1 |

Data adapted from relative rate comparisons, highlighting the dramatic decrease in reactivity for neopentyl systems. The reaction of neopentyl bromide is noted to be significantly slower than other primary alkyl halides.[4][6]

S_N_1 Reactions and Rearrangements in Neophyl Systems

While S_N_2 reactions are heavily disfavored, this compound can undergo reactions through an S_N_1-type mechanism, particularly under solvolytic conditions.[2] However, the direct formation of a primary carbocation is energetically unfavorable.[6][7] The solvolysis of this compound is significantly accelerated by the participation of the neighboring phenyl group, a phenomenon known as anchimeric assistance.[8]

The reaction proceeds through the formation of a bridged phenonium ion intermediate. This intermediate then opens to form a more stable tertiary carbocation, which subsequently reacts with the solvent (nucleophile) to yield the final product. This process involves a rearrangement of the carbon skeleton, a characteristic feature of reactions involving neopentyl-type systems.[9][10]